molecular formula C10H11N3OS B14173483 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol CAS No. 920512-37-4

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol

Katalognummer: B14173483
CAS-Nummer: 920512-37-4
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: RIEADLGDCLCUDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol typically involves the condensation of 2-aminothiazole with a suitable aldehyde or ketone, followed by a series of reactions to introduce the phenol group. One common method involves the reaction of 2-aminothiazole with formaldehyde and a phenol derivative under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

    2-Amino-4-methylthiazole: Another thiazole derivative with potential antimicrobial properties.

    2-Amino-5-methylthiazole: Known for its use in pharmaceuticals and agrochemicals.

Uniqueness

2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol is unique due to its combination of a thiazole ring and a phenol group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

920512-37-4

Molekularformel

C10H11N3OS

Molekulargewicht

221.28 g/mol

IUPAC-Name

2-amino-5-[(1,3-thiazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H11N3OS/c11-8-2-1-7(5-9(8)14)6-13-10-12-3-4-15-10/h1-5,14H,6,11H2,(H,12,13)

InChI-Schlüssel

RIEADLGDCLCUDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC2=NC=CS2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.